molecular formula C8H11N3OS2 B14904556 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one

Cat. No.: B14904556
M. Wt: 229.3 g/mol
InChI Key: KELASVVPVUWYIV-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one typically involves multiple steps. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for reducing the survival of Helicobacter pylori in the acidic environment of the stomach.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one is unique due to its specific structural features, such as the cyclohexanone moiety, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C8H11N3OS2

Molecular Weight

229.3 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-one

InChI

InChI=1S/C8H11N3OS2/c9-7-10-11-8(14-7)13-6-4-2-1-3-5(6)12/h6H,1-4H2,(H2,9,10)

InChI Key

KELASVVPVUWYIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=NN=C(S2)N

Origin of Product

United States

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